4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine
Overview
Description
4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine: is a heterocyclic compound that features a pyrimidine core substituted with phenyl and thiophene groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidopyrimidines, have been identified as dual inhibitors of growth factor receptors . They have also been used in the design of a variety of tyrosine kinase inhibitors .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the growth factor receptors, suggesting that they may interact with these targets to inhibit their function .
Biochemical Pathways
Related compounds have been shown to inhibit growth factor receptors, which play a crucial role in various cellular processes, including cell growth and proliferation .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, antitubercular, antihypertensive, and anticonvulsant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophene with benzaldehyde and guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine is used as a building block in the synthesis of more complex molecules. It is also studied for its electronic properties, making it a candidate for organic semiconductors.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain kinases, making it a candidate for anticancer research.
Medicine: Due to its kinase inhibition properties, this compound is explored as a potential therapeutic agent for cancer treatment.
Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic properties, such as organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
4-Phenyl-6-(thiophen-3-yl)pyrimidin-2-amine: Similar structure but with the thiophene group at a different position.
4-Phenyl-6-(furan-2-yl)pyrimidin-2-amine: Similar structure but with a furan ring instead of thiophene.
4-Phenyl-6-(pyridin-2-yl)pyrimidin-2-amine: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness: 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine is unique due to the presence of both phenyl and thiophene groups, which contribute to its distinct electronic properties and biological activity. The combination of these groups enhances its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
Properties
IUPAC Name |
4-phenyl-6-thiophen-2-ylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-14-16-11(10-5-2-1-3-6-10)9-12(17-14)13-7-4-8-18-13/h1-9H,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBJCPVEQLYVPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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